4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of oxadiazole or furadiazole ring-containing derivatives, which are important classes of heterocyclic compounds . Protodeboronation of pinacol boronic esters is a common method used in organic synthesis .Molecular Structure Analysis
The compound contains an oxadiazole ring, a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Scientific Research Applications
Crystal Structure and Biological Studies
Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives reveal insights into molecular structures, characterized by spectral studies and X-ray diffraction, alongside their in vitro biological activities, including antioxidant and antibacterial activities against Staphylococcus aureus. These findings suggest the relevance of 1,3,4-oxadiazole derivatives in developing antimicrobial and antioxidant agents (Karanth et al., 2019).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showcasing moderate to excellent activity, suggesting potential applications in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives, including a step involving 1,3,4-oxadiazol-2-ylmethyl components, demonstrated good or moderate antimicrobial activities against test microorganisms, indicating the importance of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Cardiac Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides, including analogs related to 1,3,4-oxadiazoles, has shown that these compounds exhibit cardiac electrophysiological activity, indicating their potential as selective class III antiarrhythmic agents (Morgan et al., 1990).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activities against Bursaphelenchus xylophilus, suggesting applications in agricultural pest management (Liu et al., 2022).
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-25-14-9-7-12(8-10-14)16(22)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPKXKFSIJYOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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